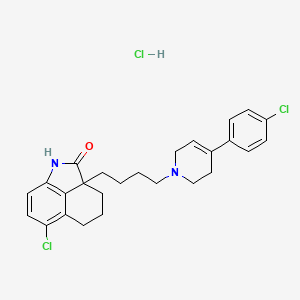

6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one;hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

High Affinity and Selectivity

- DR 4485 hydrochloride demonstrates a high binding affinity (pKi = 8.14) for the 5-HT7 receptor, indicating a strong interaction between the compound and the receptor [].

- This selectivity is crucial as it minimizes interactions with other serotonin receptor subtypes, allowing researchers to isolate the effects on 5-HT7 function [, ].

Oral Bioavailability

- Unlike many other 5-HT7 antagonists, DR 4485 hydrochloride exhibits good oral bioavailability, meaning it can be effectively absorbed by the body when administered orally [].

- This feature makes it a valuable tool for in vivo studies as it allows for easier administration compared to injection methods.

Studying 5-HT7 Function

- By blocking the 5-HT7 receptor, DR 4485 hydrochloride helps researchers understand the physiological role of this receptor in various biological processes [].

- Studies employing DR 4485 hydrochloride can explore the involvement of 5-HT7 in functions like cognition, mood regulation, and cardiovascular activity.

Therapeutic Potential Evaluation

- The antagonist properties of DR 4485 hydrochloride hold promise for evaluating the therapeutic potential of targeting the 5-HT7 receptor for specific conditions [].

- Researchers can use this compound to investigate the potential benefits of blocking the 5-HT7 receptor in treating disorders like anxiety, depression, and schizophrenia.

6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one; hydrochloride is a complex organic compound characterized by its intricate structure, which includes a benzo[cd]indole core and multiple functional groups. This compound exhibits potential pharmacological properties and is of interest in medicinal chemistry, particularly for its interactions with various biological targets.

DR 4485 hydrochloride acts as an antagonist at the 5-HT7 receptor. When serotonin binds to the 5-HT7 receptor, it triggers a cellular signaling cascade. DR 4485 hydrochloride competes with serotonin for binding to the receptor. By occupying the binding site, it prevents serotonin from activating the receptor and its downstream signaling pathway []. This allows researchers to investigate the specific functions mediated by 5-HT7 receptor activation.

The chemical reactivity of 6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one can be explored through various synthetic pathways. Key reactions may include:

- Nucleophilic substitutions: The presence of chlorine atoms makes the compound susceptible to nucleophilic attack, allowing for the introduction of various substituents.

- Reduction reactions: The dihydropyridine moiety can undergo reduction to yield more saturated derivatives.

- Condensation reactions: The indole structure can participate in condensation reactions to form more complex polycyclic systems.

These reactions are critical for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

Research into the biological activity of 6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one indicates its potential as a selective agonist for dopamine receptors. Specifically, it has shown significant activity at the D3 dopamine receptor, which is implicated in various neurological disorders. The compound's selectivity and potency make it a candidate for further investigation in treating conditions such as schizophrenia and Parkinson's disease .

Synthesis of 6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one can be achieved through several methods:

- Multi-step synthesis: This involves constructing the complex structure stepwise through reactions such as Friedel-Crafts acylation and subsequent cyclization.

- One-pot synthesis: Recent advancements allow for the simultaneous formation of multiple rings and functional groups in a single reaction vessel.

- Use of catalysts: Employing transition metal catalysts can enhance yields and selectivity during key steps.

The specific conditions and reagents used will vary based on the desired yield and purity of the final product.

This detailed exploration highlights the significance of this compound in medicinal chemistry and its potential role in developing new therapeutic agents targeting dopamine-related disorders.

Studies investigating the interactions of 6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one with biological targets have revealed its selective binding affinity to dopamine receptors. The compound's interactions are characterized by:

- Binding assays: These studies measure how well the compound binds to D3 receptors compared to other receptor subtypes.

- Functional assays: Assessing the biological response upon receptor activation helps elucidate its pharmacological profile.

Understanding these interactions is crucial for optimizing the compound's efficacy and safety profile in potential therapeutic applications.

Several compounds share structural or functional similarities with 6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one. These include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-chloroindole derivative | Contains an indole core | D3 receptor agonist |

| 5-methoxytryptamine | Tryptamine analog | Serotonin receptor activity |

| 1-methylpyrrolidine derivative | Pyrrolidine ring | Neuroactive properties |

The uniqueness of 6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one lies in its specific combination of chloro-substituents and the benzo[cd]indole framework that enhances its selectivity towards dopamine receptors compared to other compounds

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count